Cas no 30095-55-7 (4'-Amino-2,3',5'-tribromoacetophenone)

4'-Amino-2,3',5'-tribromoacetophenone is a brominated acetophenone derivative featuring an amino functional group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its tribromo-substituted aromatic ring enhances reactivity, making it valuable for further functionalization or coupling reactions. The presence of the amino group allows for selective modifications, such as acylation or diazotization, expanding its utility in heterocyclic chemistry. The compound's high purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is advised due to its potential sensitivity to light and moisture.
4'-Amino-2,3',5'-tribromoacetophenone structure
30095-55-7 structure
Product Name:4'-Amino-2,3',5'-tribromoacetophenone
CAS No:30095-55-7
MF:C8H6Br3NO
MW:371.851339817047
MDL:MFCD19690968
CID:822343
PubChem ID:10237243
Update Time:2025-11-02

4'-Amino-2,3',5'-tribromoacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
    • 4'-Amino-2,3',5'-tribromoacetophenone
    • AKOS016003376
    • SB82703
    • 4-amino-3,5-dibromo-2'-bromo-acetophenone
    • SCHEMBL5367583
    • DTXSID50437069
    • 30095-55-7
    • MDL: MFCD19690968
    • Inchi: 1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
    • InChI Key: HAMHABGUPISDGT-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C(CBr)=O)C=1)Br)N

Computed Properties

  • Exact Mass: 368.79988
  • Monoisotopic Mass: 368.79995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 2.202
  • Melting Point: 146-147 ºC
  • PSA: 43.09

4'-Amino-2,3',5'-tribromoacetophenone Pricemore >>

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Additional information on 4'-Amino-2,3',5'-tribromoacetophenone

4'-Amino-2,3',5'-tribromoacetophenone (CAS No. 30095-55-7): A Comprehensive Overview

4'-Amino-2,3',5'-tribromoacetophenone (CAS No. 30095-55-7) is a specialized brominated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, often referred to in scientific literature as tribromoacetophenone derivative, belongs to the class of halogenated acetophenones, which are known for their reactivity and utility in organic synthesis.

The molecular structure of 4'-Amino-2,3',5'-tribromoacetophenone features three bromine atoms strategically positioned on the aromatic ring, along with an amino group at the para position. This arrangement contributes to its distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its potential in various fields, including pharmaceutical intermediates, agrochemical development, and material science.

One of the most frequently asked questions about CAS 30095-55-7 relates to its synthesis and purification methods. The compound is typically prepared through bromination reactions of appropriate acetophenone precursors, followed by amination steps. Recent advancements in green chemistry have led to more efficient synthetic routes that minimize waste and improve yields, aligning with current industry trends toward sustainable production methods.

In the pharmaceutical sector, 4'-Amino-2,3',5'-tribromoacetophenone has shown promise as a building block for drug discovery. Its structural features make it particularly interesting for developing targeted therapies and small molecule inhibitors. The compound's ability to participate in various coupling reactions has made it valuable in creating libraries of potential drug candidates, especially in areas like kinase inhibitor development and antibacterial agents.

The material science community has also taken interest in this compound due to its potential applications in organic electronics and photoactive materials. The bromine atoms in tribromoacetophenone derivatives can facilitate cross-coupling reactions that are essential for constructing conjugated systems used in OLEDs and organic photovoltaics. This aligns well with current research trends focusing on renewable energy solutions and advanced display technologies.

Quality control and analytical characterization of 4'-Amino-2,3',5'-tribromoacetophenone are critical aspects that researchers often inquire about. Standard analytical techniques include HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound typically appears as a light yellow to beige crystalline powder with high purity grades available for research purposes. Proper storage conditions (typically cool, dry environments) are essential to maintain its stability over time.

From a commercial perspective, the global market for specialty brominated compounds like CAS 30095-55-7 has seen steady growth. This is driven by increasing demand from the pharmaceutical and electronics industries, particularly in emerging economies. Suppliers often highlight the compound's high reactivity and versatility as key selling points, while also emphasizing strict quality control measures to ensure batch-to-batch consistency.

Recent scientific publications have explored novel applications of 4'-Amino-2,3',5'-tribromoacetophenone in catalysis and polymer chemistry. Its ability to serve as a ligand precursor or initiator in certain polymerization processes has opened new avenues for research. These developments are particularly relevant given the current focus on smart materials and functional polymers in both academic and industrial settings.

Safety considerations for handling 4'-Amino-2,3',5'-tribromoacetophenone follow standard laboratory protocols for brominated aromatic compounds. While not classified as extremely hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Researchers often search for information about its material safety data and proper disposal methods, reflecting growing awareness of laboratory safety standards.

The future outlook for 4'-Amino-2,3',5'-tribromoacetophenone appears promising, with potential applications continuing to emerge across multiple disciplines. As synthetic methodologies advance and our understanding of structure-activity relationships improves, this compound may play an increasingly important role in the development of new functional materials and bioactive molecules. Ongoing research is likely to uncover additional uses that leverage its unique combination of reactivity and structural features.

For researchers and industry professionals seeking reliable sources of CAS 30095-55-7, it's important to work with reputable suppliers who can provide comprehensive analytical data and technical support. The compound's growing importance in various fields underscores the need for high-quality production and thorough characterization to meet the exacting standards of modern chemical research and development.

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